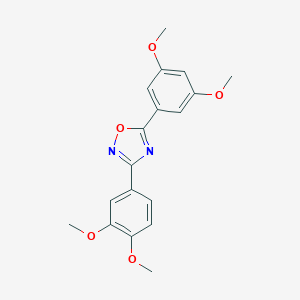
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, also known as DMDO, is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various fields of research. DMDO is an oxadiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is its versatility in various fields of scientific research. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent, fluorescent probe, and imaging agent. However, one of the limitations of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is its low solubility, which can limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole research, including exploring its potential as a therapeutic agent for various diseases, developing new synthesis methods to improve its solubility and efficacy, and investigating its potential as a fluorescent probe for imaging biological systems. Further research is also needed to fully understand the mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole and its potential side effects.
Conclusion:
In conclusion, 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a versatile chemical compound that has shown potential in various fields of scientific research. Its potential applications in medicinal chemistry, imaging, and disease diagnosis make it an attractive compound for further research. While there are still limitations to its use, 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has shown promising results in scientific research, and further investigation is needed to fully understand its potential.
Synthesemethoden
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 3,5-dimethoxybenzoyl isothiocyanate in the presence of pyridine. Both methods have shown to be effective in synthesizing 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole with high yields.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has also shown potential as a fluorescent probe for imaging biological systems.
Eigenschaften
Produktname |
3-(3,4-Dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
|---|---|
Molekularformel |
C18H18N2O5 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-12(8-14(10-13)22-2)18-19-17(20-25-18)11-5-6-15(23-3)16(9-11)24-4/h5-10H,1-4H3 |
InChI-Schlüssel |
WHPMCQWTIGNSBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-bromo-2-{5-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]-2-furyl}benzoate](/img/structure/B301789.png)
![2-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B301794.png)
![4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B301795.png)
![3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B301797.png)
![Isopropyl 2-chloro-5-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B301798.png)
![2-(4-chlorophenoxy)-N-(2-{(2E)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]hydrazinyl}-2-oxoethyl)acetamide (non-preferred name)](/img/structure/B301799.png)
![2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B301800.png)
![N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)
![(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)
![methyl 4-{[(2Z,5E)-3-methyl-4-oxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301805.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301806.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301808.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)